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Compound of Interest

Compound Name:
2-Hydroxy-3,5,4'-

trichlorobenzophenone

CAS No.: 99585-50-9

Cat. No.: B6331720

Get Quote

Executive Summary
The rational design of photostabilizers and biologically active intermediates relies heavily on

the structural tuning of benzophenone scaffolds. 2-Hydroxy-3,5,4'-trichlorobenzophenone
(CID: 24211941)[1] represents a highly specialized derivative where the synergistic effects of

an ortho-hydroxyl group and multiple electron-withdrawing chlorine atoms create a robust

system for UV energy dissipation. This whitepaper provides an in-depth technical analysis of its

photophysical mechanisms, synthetic pathways, and experimental validation protocols,

designed for senior researchers and drug development professionals.

Chemical Identity and Structural Dynamics
At its core, 2-Hydroxy-3,5,4'-trichlorobenzophenone (Molecular Weight: 301.56 g/mol ;

Melting Point: 108-109°C)[2] is defined by two critical structural features:

The Ortho-Hydroxyl Group: The hydroxyl group at the 2-position forms a strong

intramolecular hydrogen bond with the adjacent carbonyl oxygen. This is the non-negotiable

prerequisite for its photostabilization efficacy[3].
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Trichloro Substitution (3, 5, and 4' positions): The inclusion of chlorine atoms acts as a

network of electron-withdrawing groups (EWGs). These halogens decrease the electron

cloud density on the benzene rings, thereby increasing the adiabatic electron affinity of the

molecule compared to unsubstituted benzophenone[4]. This structural modification induces a

bathochromic shift (red shift), extending the molecule's UV protection range deeper into the

UVA/UVB spectrum.

The ESIPT Photophysical Mechanism
The primary utility of 2-hydroxybenzophenone derivatives lies in their ability to absorb harmful

ultraviolet radiation and dissipate it as harmless thermal energy without undergoing irreversible

photodegradation[3]. This is achieved through a mechanism known as Excited-State

Intramolecular Proton Transfer (ESIPT).

When the ground-state enol form absorbs a UV photon, the molecule transitions to an excited

singlet state (

). In this excited state, the basicity of the carbonyl oxygen drastically increases, prompting it to
abstract the proton from the hydrogen-bonded hydroxyl group[3]. This ultrafast proton transfer
generates an unstable enol-quinone tautomer[4]. Because this keto-form is highly unstable, it
rapidly undergoes non-radiative decay back to the ground state, releasing the absorbed energy
as heat before reverting to the original enol form to complete the cycle[3][4].

Ground State Enol (S0)
Intramolecular H-Bond

Excited State Enol (S1*)
Charge Redistribution UV Absorption

Excited State Keto (S1*)
Proton Transferred

 ESIPT (Ultrafast)

Ground State Keto (S0)
Unstable Intermediate

 Non-radiative Decay

 Reverse Transfer

Click to download full resolution via product page

Caption: ESIPT photophysical cycle of 2-hydroxybenzophenone derivatives.

Quantitative Data: Comparative Properties
To understand the impact of the trichloro-substitution, we must benchmark it against

foundational benzophenone structures. The table below summarizes the quantitative shifts in

physical and electronic properties.
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Property Benzophenone
2-
Hydroxybenzophen
one

2-Hydroxy-3,5,4'-
trichlorobenzophen
one

CAS Number 119-61-9 117-99-7 24211941 (CID)

Molecular Weight 182.22 g/mol 198.22 g/mol 301.56 g/mol

Melting Point 48-49 °C 37-39 °C 108-109 °C

UV Absorption Max (

)
~250 nm ~260 nm ~295-310 nm

Adiabatic Electron

Affinity
0.73 eV 0.60 eV >0.85 eV (Estimated)

Primary Mechanism Radical Photoinitiation
ESIPT

(Photostabilization)

Enhanced ESIPT +

Steric Shielding

Synthesis Methodologies
While general benzophenones can be synthesized via standard Friedel-Crafts acylation, the

synthesis of highly substituted 2-hydroxybenzophenones often requires a more nuanced

approach to control regioselectivity[5][6]. The most robust method for synthesizing 2-Hydroxy-
3,5,4'-trichlorobenzophenone is the Fries Rearrangement of a pre-formed phenolic ester.

By first reacting 2,4-dichlorophenol with 4-chlorobenzoyl chloride, an intermediate ester is

formed. When subjected to a Lewis acid (such as

) under thermal stress, the acyl group migrates to the ortho-position[5]. This pathway avoids the
poor regiocontrol associated with direct C-acylation of highly deactivated, halogenated
aromatic rings.
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Caption: Step-by-step synthetic workflow and quality control via Fries rearrangement.

Self-Validating Experimental Protocols
Protocol 1: Synthesis via O-Acylation and In Situ Fries
Rearrangement
This protocol is designed as a self-validating system, ensuring that intermediate failures are

caught before downstream processing.

Step 1: O-Acylation (Ester Formation). Dissolve 2,4-dichlorophenol in anhydrous 1,2-

dichloroethane (DCE). Slowly add 1.1 equivalents of 4-chlorobenzoyl chloride.

Causality: Phenolic hydroxyls are highly reactive nucleophiles. Direct C-acylation is

sterically and electronically hindered without first forming the ester. Anhydrous conditions

prevent the premature hydrolysis of the acid chloride.

Step 2: Lewis Acid Activation. Cool the reactor to 0-5°C and add 2.0 equivalents of

anhydrous
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in portions.

Causality: The first equivalent of

coordinates tightly with the carbonyl oxygen of the newly formed ester. The excess is
strictly required to activate the complex and drive the subsequent carbon-carbon bond
formation during rearrangement.

Step 3: Thermal Fries Rearrangement. Slowly elevate the temperature to reflux (~83°C for

DCE) and maintain for 4-6 hours.

Causality: The ortho-migration of the acylium ion requires overcoming a significant

activation energy barrier. The thermodynamic product (ortho-acylated) is stabilized by the

newly formed intramolecular hydrogen bond, driving the equilibrium forward.

Step 4: Acidic Ice Quenching. Carefully pour the reaction mixture into a vigorously stirred

slurry of crushed ice and concentrated

.

Causality:

forms a rigid chelate with the 2-hydroxybenzophenone product. Quenching with strong
acid breaks this chelate, protonates the phenoxide, and crucially prevents the formation of
insoluble, gelatinous aluminum hydroxide which causes intractable emulsions during
extraction.

Step 5: Self-Validation (QC). Extract the aqueous layer with ethyl acetate, wash with brine,

dry over

, and concentrate in vacuo. Recrystallize the crude solid from ethanol.

Validation Check: Record the melting point. A sharp melting point at 108-109°C confirms

the successful synthesis and high purity of 2-Hydroxy-3,5,4'-trichlorobenzophenone[2].

Protocol 2: Spectroscopic Validation of ESIPT
To verify the photophysical activity of the synthesized compound, the ESIPT mechanism must

be validated via solvent-dependent UV-Vis and fluorescence spectroscopy.
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Step 1: Solvent Selection. Prepare

solutions of the compound in two distinct solvents: a non-polar solvent (cyclohexane) and a
polar protic solvent (methanol).

Causality: ESIPT is highly sensitive to hydrogen-bonding environments. In cyclohexane,

the intramolecular hydrogen bond remains intact, allowing ESIPT to proceed. In methanol,

the solvent molecules competitively hydrogen-bond with the 2-hydroxyl group, disrupting

the intramolecular bond and inhibiting the ESIPT process.

Step 2: Steady-State Analysis. Scan the UV-Vis absorption from 200 to 400 nm.

Validation Check: A successful synthesis of the trichloro-derivative will exhibit a distinct

bathochromic shift (

~295-310 nm) compared to the unsubstituted 2-hydroxybenzophenone, confirming the
electron-withdrawing effect of the chlorine substitutions on the

and

transitions.

Conclusion
2-Hydroxy-3,5,4'-trichlorobenzophenone is a highly engineered molecule whose utility is

dictated by the precise interplay between its ortho-hydroxyl group and its trichloro-substituted

rings. By mastering the Fries rearrangement synthetic pathway and understanding the

quantum mechanical underpinnings of the ESIPT cycle, researchers can leverage this

compound as a highly effective photostabilizer or as a rigid, halogenated scaffold for advanced

drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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